5-Fluorobenzo[d]oxazol-2-amine
Overview
Description
5-Fluorobenzo[d]oxazol-2-amine: is an organic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[d]oxazol-2-amine typically involves the reaction of 5-fluoro-2-nitroaniline with a suitable reagent to form the oxazole ring. One common method is the cyclization of 5-fluoro-2-nitroaniline with formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluorobenzo[d]oxazol-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Amine derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Fluorobenzo[d]oxazol-2-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of heterocyclic compounds. It serves as a model compound for investigating the interactions of fluorinated heterocycles with biological targets .
Medicine: Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity . The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 5-Chlorobenzo[d]oxazol-2-amine
- 5-Bromobenzo[d]oxazol-2-amine
- 5-Iodobenzo[d]oxazol-2-amine
- 2-Amino-5-fluorobenzoxazole
Comparison: 5-Fluorobenzo[d]oxazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs (chlorine, bromine, iodine), the fluorine atom provides stronger hydrogen bonding and higher electronegativity, leading to enhanced stability and reactivity . Additionally, the fluorine-substituted compound often exhibits improved biological activity and selectivity compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSBRGOJCFWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168534 | |
Record name | Benzoxazole, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-39-9 | |
Record name | Benzoxazole, 2-amino-5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1682-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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